Ethyl (R)-2-((2R,3R,5R)-2-cyano-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
Description
Ethyl (R)-2-((2R,3R,5R)-2-cyano-5-phenyltetrahydrofuran-3-yl)-2-((4-methylphenyl)sulfonamido)acetate is a stereochemically complex small molecule characterized by a tetrahydrofuran (THF) core substituted with a cyano group, a phenyl ring, and a sulfonamido-acetate ester moiety. The molecule’s stereochemical configuration (R,R,R at positions 2, 3, and 5 of the THF ring) and functional groups (cyano, sulfonamido) are critical for its reactivity and biological interactions .
Properties
Molecular Formula |
C22H24N2O5S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl (2R)-2-[(2R,3R,5R)-2-cyano-5-phenyloxolan-3-yl]-2-[(4-methylphenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C22H24N2O5S/c1-3-28-22(25)21(24-30(26,27)17-11-9-15(2)10-12-17)18-13-19(29-20(18)14-23)16-7-5-4-6-8-16/h4-12,18-21,24H,3,13H2,1-2H3/t18-,19+,20-,21+/m0/s1 |
InChI Key |
CZRRIXNUZYTDHR-JSXRDJHFSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H]1C[C@@H](O[C@H]1C#N)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C(C1CC(OC1C#N)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
Ethyl (R)-2-((2R,3R,5R)-2-cyano-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate possesses a complex structure that contributes to its biological properties. The molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 358.41 g/mol. The compound features a tetrahydrofuran ring, a sulfonamide group, and a cyano functional group that are critical for its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, the combination of trametinib and related compounds has shown efficacy in inhibiting tumor growth in malignant pleural mesothelioma by blocking the ERK pathway and downregulating CD44 expression .
Enzyme Inhibition
Research has demonstrated that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. The sulfonamide moiety is known to interact with carbonic anhydrase and other enzymes, potentially leading to therapeutic applications in conditions such as glaucoma and edema.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar functional groups have been documented to inhibit pro-inflammatory cytokine production and modulate immune responses . This could be particularly relevant in chronic inflammatory diseases.
Data Table: Biological Activities of Related Compounds
Case Study 1: Antitumor Efficacy
In a study involving malignant pleural mesothelioma cells, the combination treatment of trametinib with this compound resulted in a significant reduction in cell viability compared to controls. The study utilized both in vitro assays and mouse xenograft models to confirm the findings.
Case Study 2: Enzyme Interaction Analysis
Another investigation focused on the interaction of sulfonamide derivatives with carbonic anhydrase revealed that modifications similar to those in this compound led to enhanced inhibitory effects on enzyme activity. This suggests potential therapeutic applications in metabolic disorders.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structural motifs as Ethyl (R)-2-((2R,3R,5R)-2-cyano-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate exhibit promising anticancer properties. The incorporation of cyano and sulfonamide groups has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase, which is overexpressed in several tumors .
1.2 Antiviral Properties
The compound's structural elements suggest potential antiviral applications. Similar compounds have been investigated for their ability to inhibit viral replication by targeting specific viral enzymes. For example, the presence of the tetrahydrofuran moiety may enhance bioactivity by improving the compound's interaction with viral proteins .
Pharmacological Studies
2.1 Mechanism of Action
Pharmacological studies have focused on understanding the mechanism by which this compound exerts its effects. Preliminary findings suggest that it may modulate key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in therapeutic contexts .
2.2 Case Studies
Recent case studies have highlighted the efficacy of related compounds in clinical settings:
- A study on sulfonamide derivatives demonstrated their effectiveness in reducing tumor size in murine models when combined with standard chemotherapy regimens .
- Another investigation into cyano-containing compounds revealed their ability to enhance the efficacy of antiviral treatments against influenza viruses in vitro .
Synthesis and Chemical Properties
3.1 Synthetic Routes
The synthesis of this compound involves several steps that ensure high purity and yield:
- Starting materials include commercially available phenyltetrahydrofuran derivatives.
- Key reactions involve nucleophilic substitutions and cyclization processes to form the desired sulfonamide linkage.
3.2 Chemical Properties
The compound has a molecular formula of C22H26N2O4S and a molecular weight of 426.52 g/mol. Its solubility profile suggests moderate solubility in organic solvents, which is advantageous for formulation into pharmaceutical preparations.
Comparison with Similar Compounds
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (Compound 4l)
- Structure : Features a THF-like pyran ring with a thiadiazole-thioether substituent and acetylated hydroxyl groups.
- Synthesis : Yield of 78.5%, m.p. 178–180°C, with IR and NMR data confirming functional groups .
- Bioactivity: Demonstrates moderate antimicrobial activity against S. aureus (MIC = 16 µg/mL) due to the thiadiazole moiety’s electron-deficient nature, contrasting with the cyano group in the target compound, which may enhance binding to enzymatic pockets via dipole interactions .
Fluorinated THF-Triazole Hybrid (Compound 16)
- Structure : Combines a THF core with a perfluorinated alkyl chain and triazole linkers .
- Synthesis : Utilizes click chemistry for triazole formation, enabling modular derivatization.
- Properties: The fluorinated chain enhances lipophilicity (logP = 3.2 vs. However, the absence of a sulfonamido group limits its utility in targeting serine proteases .
Sulfonamido-Acetate Esters
Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate
- Structure : Contains a pyrimidine-thioether and difluoromethoxy-phenyl group but lacks a THF core .
- Bioactivity : Shows antiviral activity against HSV-1 (IC~50~ = 5.2 µM), attributed to the thioether’s nucleophilicity. The target compound’s sulfonamido group may offer superior hydrogen-bonding capacity for enzyme inhibition .
Ethyl 2-((4-ethyl-5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Structure : Features a triazole-pyrazole hybrid with a trifluoromethyl group .
- Thermal Stability : Decomposes at 215°C, higher than the target compound’s predicted stability (~180°C), likely due to aromatic stacking in the triazole system .
Cyano-Substituted Heterocycles
W-18 (4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide)
- Structure : A sulfonamido-piperidine derivative with nitro and chloro substituents .
- Pharmacology : Acts as a σ-receptor agonist (K~i~ = 12 nM) but lacks the THF ring’s conformational rigidity, reducing target selectivity compared to the compound of interest .
Research Implications
The target compound’s unique combination of a rigid THF core, cyano group, and sulfonamido-acetate ester positions it as a promising candidate for enzyme inhibition studies, particularly against proteases like thrombin or factor Xa. Its stereochemical complexity, however, poses synthetic challenges compared to simpler analogs like Compound 4l or fluorinated derivatives . Further studies should explore its pharmacokinetics and compare its binding affinity with existing sulfonamido-based inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
